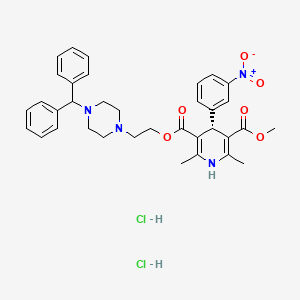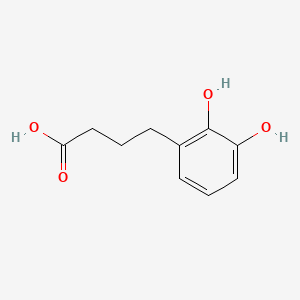
Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac arrhythmias. This compound is structurally modified to enhance its pharmacological properties and reduce adverse effects associated with the parent compound, amiodarone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone typically involves multiple steps starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, and iodine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents (DES) due to their environmental friendliness and efficiency in extraction and synthesis processes . These solvents help in reducing the environmental impact and cost of production.
Análisis De Reacciones Químicas
Types of Reactions: Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological activity.
Reduction: This reaction can be used to remove specific functional groups, thereby modifying the compound’s properties.
Substitution: Common in the synthesis process, substitution reactions help in introducing or replacing functional groups to achieve the desired chemical structure
Common Reagents and Conditions: Reagents such as iodine, p-methoxybenzoyl chloride, and specific catalysts are commonly used in these reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone .
Aplicaciones Científicas De Investigación
Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its interactions with cellular components and its potential effects on cellular processes.
Medicine: Explored for its antiarrhythmic properties and potential to reduce adverse effects compared to amiodarone
Industry: Utilized in the development of new pharmaceuticals and in the study of drug delivery systems
Mecanismo De Acción
Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone exerts its effects primarily by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the heart rhythm . The compound also affects sodium and calcium channels, contributing to its antiarrhythmic properties .
Comparación Con Compuestos Similares
Amiodarone: The parent compound, known for its potent antiarrhythmic effects but associated with significant adverse effects
Dronedarone: A derivative designed to reduce the adverse effects of amiodarone while maintaining its antiarrhythmic properties
N-desethylamiodarone: A metabolite of amiodarone with similar pharmacological properties.
Uniqueness: Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is unique due to its structural modifications, which aim to enhance its pharmacological efficacy and reduce the adverse effects commonly associated with amiodarone . This makes it a promising candidate for further research and development in the field of antiarrhythmic drugs.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKCIBTSCQQPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)


![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)



